2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 451.52 g/mol. The compound is characterized by its unique structural features, including a thieno[3,2-d]pyrimidine core and various functional groups that enhance its biological activity and solubility properties .
This compound is classified within the realm of heterocyclic compounds due to the presence of nitrogen and sulfur in its ring structure. It is often utilized in medicinal chemistry and pharmacological studies, particularly in the development of novel therapeutic agents. The compound can be sourced from chemical suppliers specializing in research-grade materials .
The synthesis of 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. Key methods may include:
These reactions require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product.
The molecular structure of 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide can be represented using various chemical notation systems:
InChI=1S/C24H24FN3O3S/c1-15(2)16-7-5-8-18(12-16)26-21(29)14-27-20-10-11-32-22(20)23(30)28(24(27)31)13-17-6-3-4-9-19(17)25/h3-12,15,20,22H,13-14H2,1-2H3,(H,26,29)
CC(C)C1=CC(=CC=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F
This structure illustrates the arrangement of atoms within the molecule and highlights functional groups that contribute to its chemical reactivity and biological activity.
The compound can undergo several chemical reactions typical for amides and heterocycles:
These reactions are fundamental for modifying the compound's properties or synthesizing derivatives with enhanced biological activities.
The mechanism of action for 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is primarily related to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors for various enzymes or receptors involved in disease processes.
For instance:
The precise biological pathways affected by this compound require further investigation through pharmacological studies.
The physical properties of 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide include:
Chemical properties include:
These properties are critical for determining its usability in laboratory settings and potential therapeutic applications.
This compound holds promise in various scientific fields:
The unique structural features combined with its biological activity make it a valuable candidate for further research and development in drug discovery programs.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0